

Spectroscopic Data and Characterization of 1-Phenylcyclopentanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-
Phenylcyclopentanecarbaldehyde

Cat. No.: B1352595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylcyclopentanecarbaldehyde** ($C_{12}H_{14}O$, Molar Mass: 174.24 g/mol). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and typical spectroscopic values observed for structurally similar aromatic aldehydes. The information herein serves as a valuable resource for the identification, characterization, and quality control of **1-Phenylcyclopentanecarbaldehyde** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-Phenylcyclopentanecarbaldehyde**. These values are derived from established principles of spectroscopy and by comparison with analogous compounds.

Table 1: Predicted 1H NMR Spectroscopic Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.0	s	1H	Aldehydic proton (-CHO)
~7.2 - 7.4	m	5H	Aromatic protons (C ₆ H ₅)
~2.2 - 2.5	m	4H	Cyclopentane protons adjacent to the phenyl group and aldehyde
~1.7 - 2.0	m	4H	Remaining cyclopentane protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~195 - 205	Aldehydic Carbonyl Carbon (-CHO)
~140 - 145	Quaternary Aromatic Carbon (C-ipso)
~128 - 130	Aromatic CH Carbons (C-ortho, C-meta)
~125 - 127	Aromatic CH Carbon (C-para)
~50 - 60	Quaternary Cyclopentane Carbon
~30 - 40	Cyclopentane CH ₂ Carbons
~25 - 30	Cyclopentane CH ₂ Carbons

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H Stretch
~2950 - 2850	Strong	Aliphatic C-H Stretch
~2820 and ~2720	Medium, Sharp (two bands)	Aldehyde C-H Stretch (Fermi resonance)
~1700 - 1725	Strong, Sharp	Aldehyde C=O Stretch
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C Bending

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/z	Interpretation
174	Molecular Ion [M] ⁺
173	[M-H] ⁺ (Loss of aldehydic proton)
145	[M-CHO] ⁺ (Loss of formyl radical)
117	[M-C ₄ H ₇] ⁺ (Loss of cyclopentyl radical)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid aromatic aldehydes like **1-Phenylcyclopentanecarbaldehyde**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

- FT-IR Spectrometer
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
- Pasteur pipette
- Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
- Lens paper

Procedure:

- Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of polishing rouge, then rinse with a volatile solvent and dry completely.
- Place one drop of **1-Phenylcyclopentanecarbaldehyde** onto the center of one salt plate using a Pasteur pipette.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
- Acquire the background spectrum (air).
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.
- Label the significant peaks corresponding to the functional groups.
- Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the detailed molecular structure.

Materials:

- NMR Spectrometer (e.g., 500 MHz)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- Pasteur pipette
- Vortex mixer

Procedure:

- Dissolve approximately 5-10 mg of **1-Phenylcyclopentanecarbaldehyde** in approximately 0.6-0.7 mL of CDCl_3 containing 0.03% (v/v) TMS in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Wipe the outside of the NMR tube clean and place it in a spinner turbine.
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and analyze the chemical shifts and coupling patterns.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Set a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C , with a relaxation delay of 2-5 seconds.
 - Process the raw data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

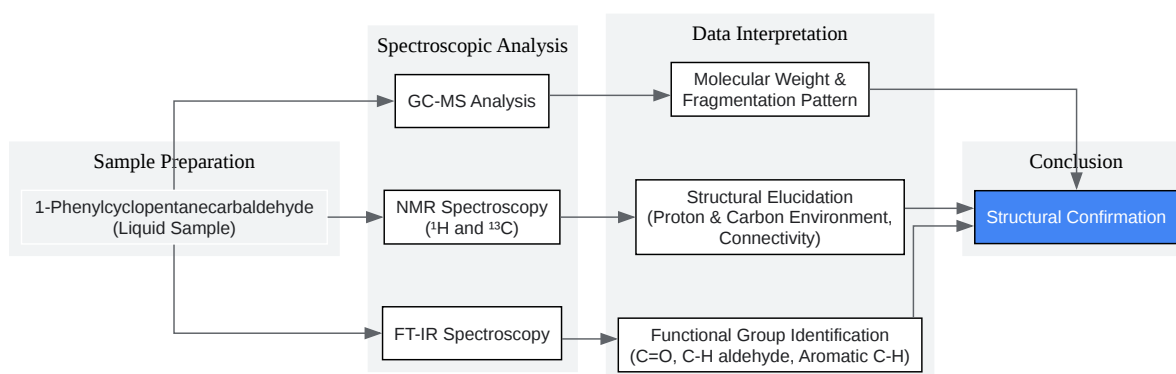
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)
- High-purity helium as the carrier gas
- Microsyringe
- Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

- Prepare a dilute solution of **1-Phenylcyclopentanecarbaldehyde** (e.g., 1 mg/mL) in a volatile solvent.
- Set the GC-MS operating conditions:
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.
 - Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for helium).
 - MS Transfer Line Temperature: Typically 280 °C.
 - Ion Source Temperature: Typically 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
- Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
- Start the data acquisition.
- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **1-Phenylcyclopentanecarbaldehyde**.
- Examine the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
- Compare the fragmentation pattern with known fragmentation mechanisms for aromatic aldehydes.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **1-Phenylcyclopentanecarbaldehyde** using a combination of spectroscopic techniques.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data and Characterization of 1-Phenylcyclopentanecarbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352595#spectroscopic-data-for-1-phenylcyclopentanecarbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com